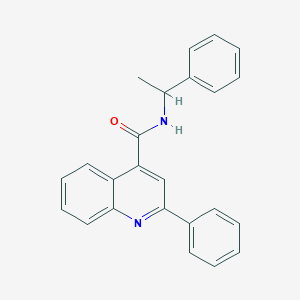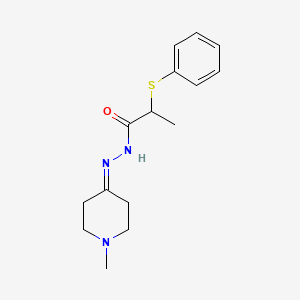
N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. AH-7921 has been found to have a high affinity for the mu-opioid receptor, which is responsible for the drug's analgesic effects. The drug has been studied extensively in recent years due to its potential use as a pain reliever and its abuse potential.
Mécanisme D'action
N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide acts as an agonist at the mu-opioid receptor, which is responsible for the drug's analgesic effects. The drug has been found to be highly selective for this receptor, which may contribute to its lower abuse potential compared to other opioids.
Biochemical and Physiological Effects:
This compound has been found to produce analgesia, sedation, and respiratory depression in animal models. The drug has also been found to produce dose-dependent effects on locomotor activity, with higher doses producing more pronounced sedation and ataxia.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for use in lab experiments. The drug is highly selective for the mu-opioid receptor, which makes it a useful tool for studying the function of this receptor. The drug also has a lower abuse potential than other opioids, which may make it a safer choice for lab experiments.
However, there are also limitations to the use of this compound in lab experiments. The drug has not been extensively studied in humans, which makes it difficult to extrapolate findings from animal models to humans. Additionally, the drug's effects on other opioid receptors have not been well characterized, which may limit its usefulness in studying the broader opioid system.
Orientations Futures
There are several future directions for research on N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One area of interest is the drug's potential use in treating chronic pain in humans. Further studies are needed to determine the safety and efficacy of the drug for this application.
Another area of interest is the drug's potential use in treating opioid addiction. Studies have suggested that this compound may have a lower abuse potential than other opioids, which could make it a useful tool in treating addiction.
Finally, further studies are needed to better understand the drug's mechanism of action and its effects on other opioid receptors. This information could be useful in developing new opioid analgesics with improved safety and efficacy profiles.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves several steps. The starting material is 2-acetylcyclohexanone, which is reacted with benzaldehyde to form 2-benzylidene-2-acetylcyclohexanone. This compound is then reacted with hydroxylamine to form the corresponding oxime. The oxime is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with isonicotinoyl chloride to form this compound.
Applications De Recherche Scientifique
N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been studied extensively in recent years due to its potential use as a pain reliever. The drug has been found to be effective in treating pain in animal models, and it has been suggested that it may be effective in treating chronic pain in humans. This compound has also been studied for its potential use in treating opioid addiction, as it has been found to have a lower abuse potential than other opioids.
Propriétés
IUPAC Name |
N-cyclohexyl-7-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c27-21(17-8-11-23-12-9-17)24-20-7-6-16-10-13-26(15-18(16)14-20)22(28)25-19-4-2-1-3-5-19/h6-9,11-12,14,19H,1-5,10,13,15H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWCBGRSGPIKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5055375.png)
![N-allyl-N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5055377.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-furoyl)-3-piperidinol](/img/structure/B5055383.png)
![ethyl N-[({[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate](/img/structure/B5055386.png)
![6-(4-methoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5055389.png)
![4,6-dimethoxy-2-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5055398.png)
![2-(3-bromophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5055399.png)


![N-allyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylpropanamide](/img/structure/B5055413.png)


![4-[(2,2-dimethylpropanoyl)amino]-N-isopropylbenzamide](/img/structure/B5055430.png)
![ethyl 2-[(4-methoxy-3-nitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5055433.png)
